molecular formula C23H19FN2O3S B2479223 6-fluoro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895642-95-2

6-fluoro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine

Cat. No. B2479223
CAS RN: 895642-95-2
M. Wt: 422.47
InChI Key: DSIGCUAMLGVTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development. This compound belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 6-fluoro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines. It has also been found to exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 6-fluoro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on 6-fluoro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine include exploring its potential as a therapeutic agent for the treatment of other diseases such as viral infections and neurological disorders. Further studies are also needed to fully understand its mechanism of action and optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of 6-fluoro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine involves a multi-step process. The first step is the synthesis of 6-fluoroquinoline-4-carboxylic acid, which is achieved by reacting 6-fluoro-2-nitroaniline with diethyl oxalate in the presence of potassium carbonate. The resulting product is then reduced with sodium borohydride to obtain 6-fluoroquinoline-4-carboxylic acid.
The second step involves the synthesis of 6-fluoro-3-nitroquinoline-4-carboxylic acid, which is achieved by reacting 6-fluoroquinoline-4-carboxylic acid with nitric acid and sulfuric acid. The resulting product is then reduced with iron powder to obtain 6-fluoro-3-aminquinoline-4-carboxylic acid.
The third step involves the synthesis of 6-fluoro-3-(phenylsulfonyl)quinoline-4-amine, which is achieved by reacting 6-fluoro-3-aminquinoline-4-carboxylic acid with phenylsulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 4-methoxybenzylamine to obtain this compound.

Scientific Research Applications

6-fluoro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antibacterial properties. It has been studied for its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-29-18-10-7-16(8-11-18)14-26-23-20-13-17(24)9-12-21(20)25-15-22(23)30(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIGCUAMLGVTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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